1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine
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Overview
Description
1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine is a heterocyclic compound that features both a pyrrolidine and a thiazole ring. These structures are known for their significant roles in medicinal chemistry due to their biological activities and ability to interact with various biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the thiazole moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions . The thiazole ring can be introduced via nucleophilic substitution reactions involving thioamides and α-haloketones .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Pyrrolidine derivatives: Compounds such as proline and pyrrolizidine alkaloids contain the pyrrolidine ring
Uniqueness
1-Methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine is unique due to the combination of both pyrrolidine and thiazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H13N3S |
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Molecular Weight |
183.28 g/mol |
IUPAC Name |
1-methyl-2-(1,3-thiazol-5-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H13N3S/c1-11-3-2-6(9)8(11)7-4-10-5-12-7/h4-6,8H,2-3,9H2,1H3 |
InChI Key |
WAGKHVWHXZRBRN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1C2=CN=CS2)N |
Origin of Product |
United States |
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